Methyl 2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate
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Overview
Description
Methyl 2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate is a complex organic compound that features a trifluoromethoxyphenyl group, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the trifluoromethoxyphenyl group. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethoxyphenyl Group: This step often involves nucleophilic substitution reactions where a trifluoromethoxyphenyl halide reacts with a nucleophile.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, sulfonates, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound may be used in studies investigating the interaction of sulfonyl-containing compounds with biological systems.
Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Methyl 2-((1-((4-(methoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in Methyl 2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate imparts unique electronic properties, making it more resistant to metabolic degradation and enhancing its binding affinity to certain biological targets. This makes it a valuable compound for specific applications where stability and strong interactions are required.
Properties
IUPAC Name |
methyl 2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]sulfonylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO7S2/c1-25-14(20)10-27(21,22)12-6-8-19(9-7-12)28(23,24)13-4-2-11(3-5-13)26-15(16,17)18/h2-5,12H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLCTGXIXGKPKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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